6-Bromo-3,4-dichloro-5-fluoro-quinoline
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Overview
Description
6-Bromo-3,4-dichloro-5-fluoro-quinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrCl2FN. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a compound of interest for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dichloro-5-fluoro-quinoline typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives. For instance, starting with a quinoline precursor, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogen atoms at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dichloro-5-fluoro-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3,4-dichloro-5-fluoro-quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dichloro-5-fluoro-quinoline involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in its structure can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Bromo-3,4-dichloro-7-fluoro-quinoline
- 6-Bromo-3,4-dichloro-8-fluoro-quinoline
- 6-Bromo-3,4-dichloro-5-methyl-quinoline
Comparison: Compared to its analogs, 6-Bromo-3,4-dichloro-5-fluoro-quinoline is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and biological activity. The presence of multiple halogens also makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
6-bromo-3,4-dichloro-5-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2FN/c10-4-1-2-6-7(9(4)13)8(12)5(11)3-14-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXVEVNBHGFUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1Br)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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